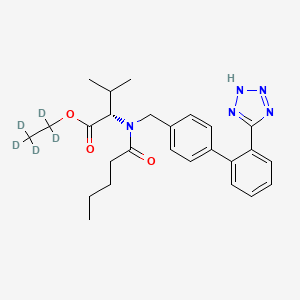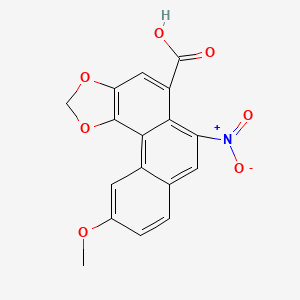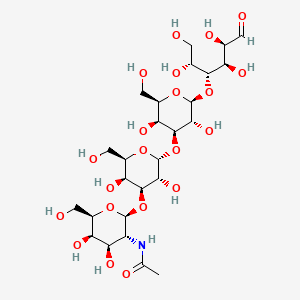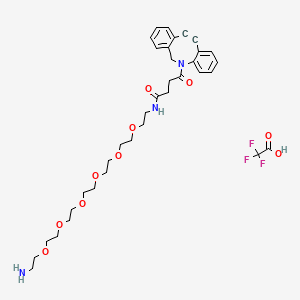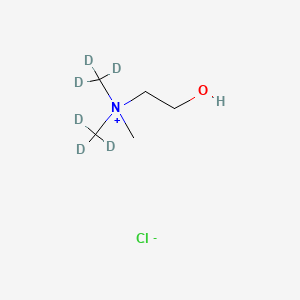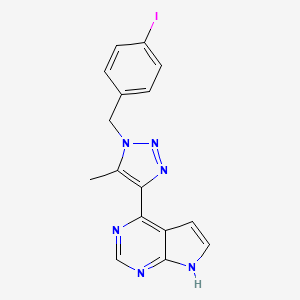
Jak1-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak1-IN-9 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. Janus kinase 1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of Janus kinase 1 is considered a promising therapeutic strategy for treating diseases related to these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak1-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity and potency towards Janus kinase 1. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards. The industrial production methods aim to maximize efficiency while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Jak1-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may yield reduced derivatives with different pharmacological profiles.
Aplicaciones Científicas De Investigación
Jak1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of Janus kinase 1 in cytokine signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting Janus kinase 1 and related pathways.
Mecanismo De Acción
Jak1-IN-9 exerts its effects by selectively inhibiting Janus kinase 1. The inhibition of Janus kinase 1 prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are critical mediators of cytokine signaling. By blocking this pathway, this compound can modulate immune responses and reduce inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Jak1-IN-8: Another selective inhibitor of Janus kinase 1 with a similar mechanism of action.
Jak1-IN-10: A compound with structural similarities to Jak1-IN-9 but with different pharmacokinetic properties.
Tofacitinib: A non-selective Janus kinase inhibitor that targets multiple Janus kinase family members, including Janus kinase 1.
Uniqueness
This compound is unique in its high selectivity for Janus kinase 1, which reduces the likelihood of off-target effects compared to non-selective inhibitors like tofacitinib. This selectivity makes this compound a valuable tool for studying the specific role of Janus kinase 1 in various biological processes and for developing targeted therapies with fewer side effects.
Propiedades
Fórmula molecular |
C16H13IN6 |
|---|---|
Peso molecular |
416.22 g/mol |
Nombre IUPAC |
4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20) |
Clave InChI |
YSYLJMXLXOALSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


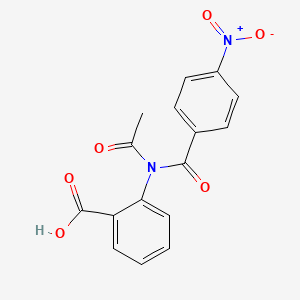

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

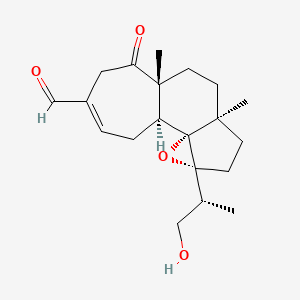
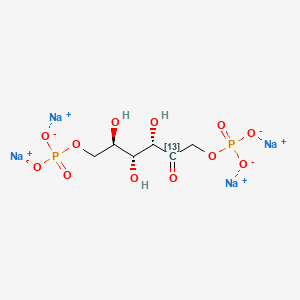
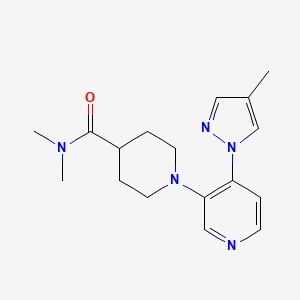
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
